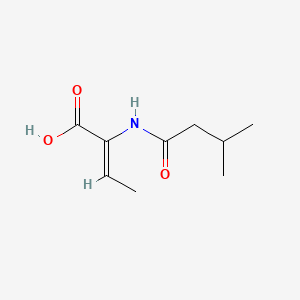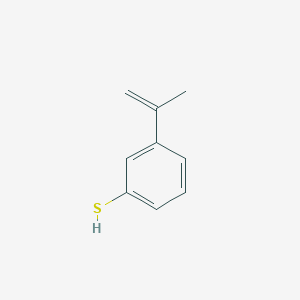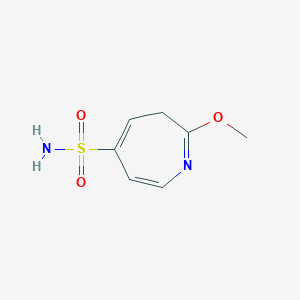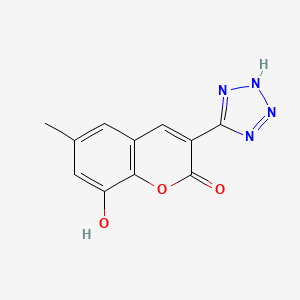
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzopyran derivative, the introduction of the hydroxy and methyl groups can be achieved through selective hydroxylation and methylation reactions. The tetrazolyl group is often introduced via a cycloaddition reaction involving azide and nitrile precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetrazolyl group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents, acids, and bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the benzopyran core.
科学研究应用
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- involves interactions with specific molecular targets and pathways. The hydroxy and tetrazolyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
6-Hydroxycoumarin: Another benzopyran derivative with a hydroxy group at the 6-position.
6-Methylcoumarin: Similar structure but lacks the tetrazolyl group.
7-Methoxycoumarin: Contains a methoxy group instead of a hydroxy group.
Uniqueness
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable molecule for various applications.
属性
CAS 编号 |
76239-47-9 |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 g/mol |
IUPAC 名称 |
8-hydroxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H8N4O3/c1-5-2-6-4-7(10-12-14-15-13-10)11(17)18-9(6)8(16)3-5/h2-4,16H,1H3,(H,12,13,14,15) |
InChI 键 |
LXYIUUCFAWRDDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


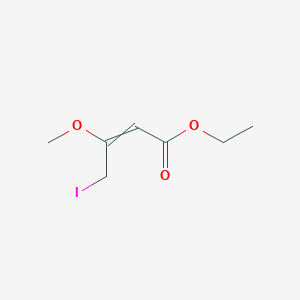

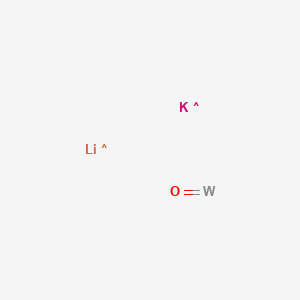
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
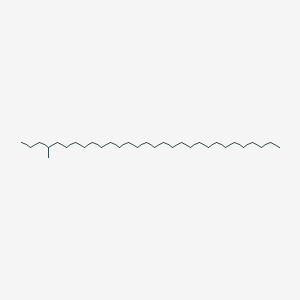
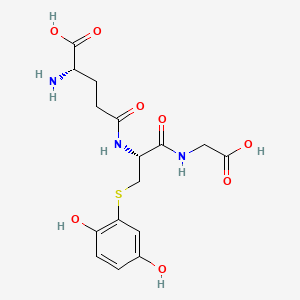
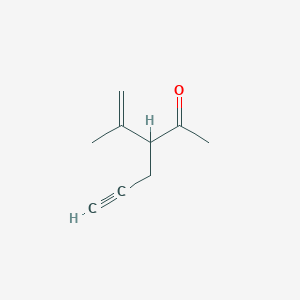
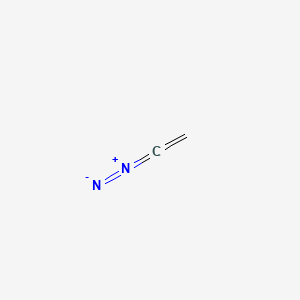
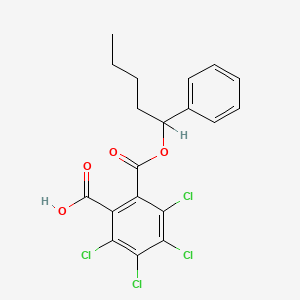
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
